
3,3'-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) is an organic compound that features a central 1,2-diphenylethene (stilbene) linkage with two 9-methyl-9H-carbazole groups. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 1,2-bis(3,5-dibromophenyl)ethene with 9-methyl-9H-carbazole boronic acid under palladium catalysis. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the carbazole rings, typically using halogens or nitro groups as substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding reduced hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bio-imaging due to its photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a fluorescent probe.
Mécanisme D'action
The mechanism of action of 3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) is primarily related to its photophysical properties. The compound exhibits aggregation-induced emission (AIE), where it becomes highly luminescent upon aggregation. This property is exploited in various applications, including bio-imaging and optoelectronics. The molecular targets and pathways involved in its mechanism of action are related to its ability to interact with light and emit fluorescence .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol
- 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid
- Sodium 3,3’-(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)bis(oxy)bis(propane-1-sulfonate)
Uniqueness
3,3’-(1,2-Diphenylethene-1,2-diyl)bis(9-methyl-9H-carbazole) is unique due to its combination of the 1,2-diphenylethene core with carbazole groups, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring high luminescence and stability .
Propriétés
Numéro CAS |
111283-36-4 |
|---|---|
Formule moléculaire |
C40H30N2 |
Poids moléculaire |
538.7 g/mol |
Nom IUPAC |
9-methyl-3-[2-(9-methylcarbazol-3-yl)-1,2-diphenylethenyl]carbazole |
InChI |
InChI=1S/C40H30N2/c1-41-35-19-11-9-17-31(35)33-25-29(21-23-37(33)41)39(27-13-5-3-6-14-27)40(28-15-7-4-8-16-28)30-22-24-38-34(26-30)32-18-10-12-20-36(32)42(38)2/h3-26H,1-2H3 |
Clé InChI |
GYFCJXBQPKIWLJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C)C7=CC=CC=C7)C8=CC=CC=C81 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline](/img/structure/B14308836.png)


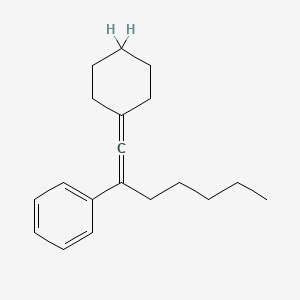

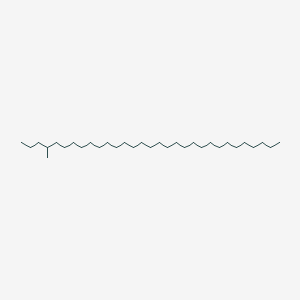
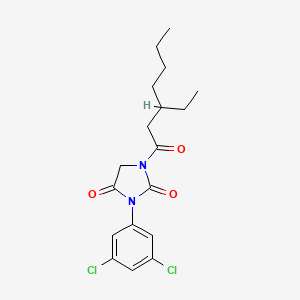
![(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone](/img/structure/B14308876.png)

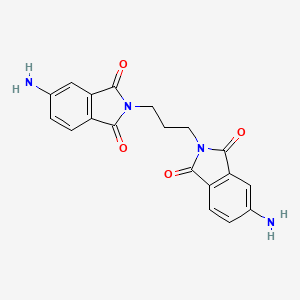
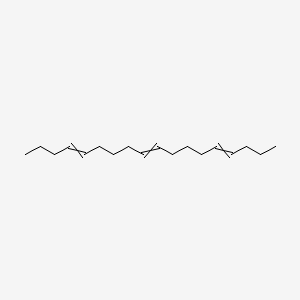
![7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one](/img/structure/B14308901.png)

